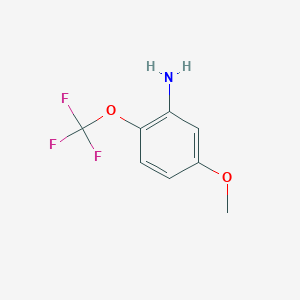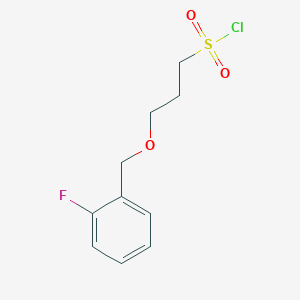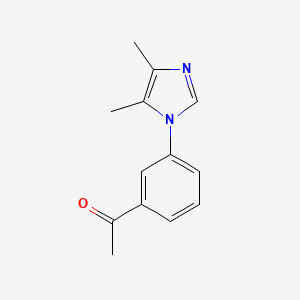![molecular formula C14H24N2O4 B15311318 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B15311318.png)
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable diamine and a diacid chloride under basic conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Carboxylation: The final step involves the carboxylation of the spirocyclic intermediate using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen atoms using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazaspiro[4.5]decane-7-carboxylic acid tert-butyl ester: Similar structure but lacks the carboxylic acid functionality.
2-[(tert-butoxy)carbonyl]-2-azaspiro[4.5]decane-7-carboxylic acid: Similar structure with slight variations in the spirocyclic core.
Uniqueness
7-[(Tert-butoxy)carbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid is unique due to its combination of the Boc protecting group and the spirocyclic structure, which provides both stability and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Eigenschaften
Molekularformel |
C14H24N2O4 |
|---|---|
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-2,7-diazaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-6-4-5-14(9-16)8-15-7-10(14)11(17)18/h10,15H,4-9H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
LLJFKPUSZRMYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CNCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B15311252.png)
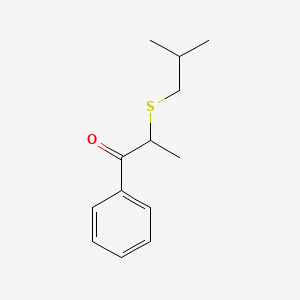
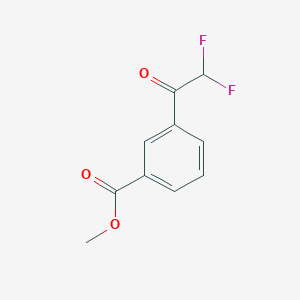
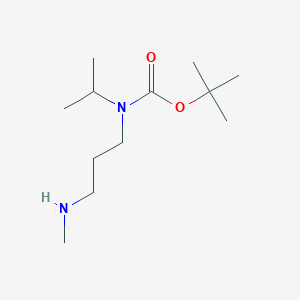
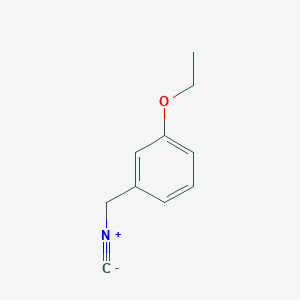

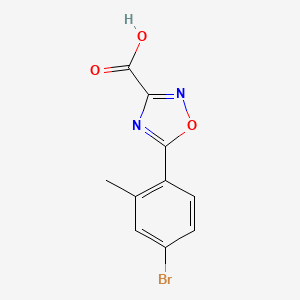
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B15311300.png)
![3-[2-(Methylamino)ethyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B15311312.png)
